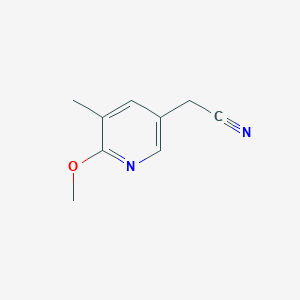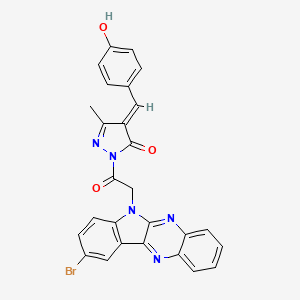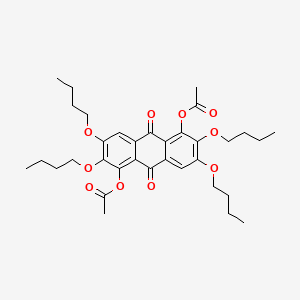
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple butoxy groups and a diacetate moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene derivatives with butanol and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Applications De Recherche Scientifique
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s butoxy and diacetate groups play a crucial role in its binding affinity and reactivity. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7-Tetramethoxy-9,10-dihydroanthracene: Similar in structure but with methoxy groups instead of butoxy groups.
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Lacks the butoxy and diacetate groups, resulting in different chemical properties.
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Contains hydroxy groups, leading to different reactivity and applications.
Uniqueness
2,3,6,7-Tetrabutoxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is unique due to its combination of butoxy and diacetate groups, which impart distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and in various scientific research applications .
Propriétés
Numéro CAS |
189205-05-8 |
|---|---|
Formule moléculaire |
C34H44O10 |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
(5-acetyloxy-2,3,6,7-tetrabutoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C34H44O10/c1-7-11-15-39-25-19-23-27(33(43-21(5)35)31(25)41-17-13-9-3)30(38)24-20-26(40-16-12-8-2)32(42-18-14-10-4)34(44-22(6)36)28(24)29(23)37/h19-20H,7-18H2,1-6H3 |
Clé InChI |
XWWGSAIYLZHLQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)OC(=O)C)OC(=O)C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



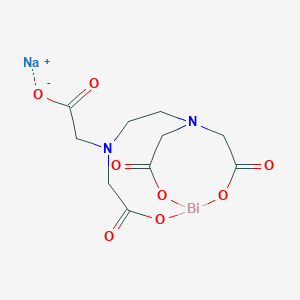
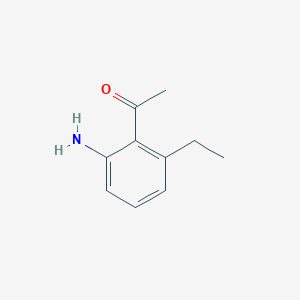
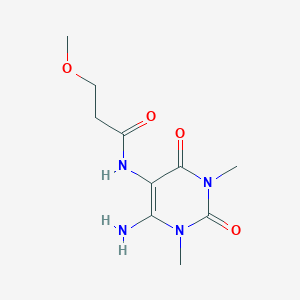

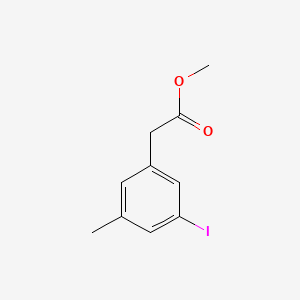
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
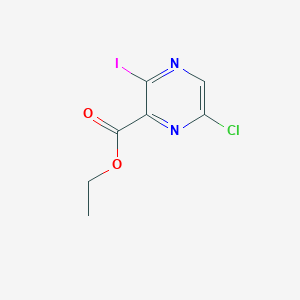
![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
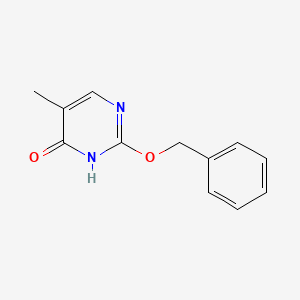
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
